Cas no 1314672-39-3 (1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine)

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine is a brominated and chlorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropane ring fused to an aromatic system substituted with bromine and chlorine, offers steric and electronic properties useful for modulating biological activity. The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and crop protection agents. Its halogenated aromatic core enhances stability and reactivity, making it valuable for cross-coupling reactions and further functionalization. The cyclopropylamine moiety may contribute to improved metabolic stability in drug design.
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine structure
1314672-39-3 structure
Product name:1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
CAS No:1314672-39-3
MF:C9H9BrClN
Molecular Weight:246.531460523605
CID:6185496
PubChem ID:84737455

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
    • EN300-1894831
    • 1314672-39-3
    • インチ: 1S/C9H9BrClN/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
    • InChIKey: IHPHIQKIPGYYEC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C1(CC1)N)Cl

計算された属性

  • 精确分子量: 244.96069g/mol
  • 同位素质量: 244.96069g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 26Ų

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1894831-0.5g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
0.5g
$1084.0 2023-09-18
Enamine
EN300-1894831-10g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
10g
$4852.0 2023-09-18
Enamine
EN300-1894831-0.05g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
0.05g
$948.0 2023-09-18
Enamine
EN300-1894831-5.0g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
5g
$2650.0 2023-06-02
Enamine
EN300-1894831-1.0g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
1g
$914.0 2023-06-02
Enamine
EN300-1894831-5g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
5g
$3273.0 2023-09-18
Enamine
EN300-1894831-1g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
1g
$1129.0 2023-09-18
Enamine
EN300-1894831-10.0g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
10g
$3929.0 2023-06-02
Enamine
EN300-1894831-0.25g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
0.25g
$1038.0 2023-09-18
Enamine
EN300-1894831-0.1g
1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine
1314672-39-3
0.1g
$993.0 2023-09-18

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine 関連文献

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amineに関する追加情報

Introduction to 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine (CAS No. 1314672-39-3)

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine (CAS No. 1314672-39-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a 5-bromo-2-chlorophenyl group and an amine functional group. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The synthesis of 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine involves several well-established organic reactions, including the formation of the cyclopropane ring and the introduction of the bromo and chloro substituents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for its potential use in pharmaceutical formulations.

In terms of its chemical properties, 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine exhibits notable solubility in organic solvents such as dichloromethane and ethanol. Its melting point and boiling point are within ranges typical for similar compounds, making it suitable for various laboratory and industrial applications. The compound's stability under different conditions, including temperature and pH, has been extensively studied to ensure its reliability in experimental settings.

The biological activity of 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine has been a focal point of recent research. Studies have shown that this compound possesses potent inhibitory effects on specific enzymes and receptors, which are implicated in various disease pathways. For instance, it has demonstrated significant activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate G protein-coupled receptors (GPCRs) makes it a promising lead compound for the development of novel therapeutic agents.

In the context of drug discovery, 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine has been evaluated in preclinical studies to assess its pharmacokinetic and pharmacodynamic profiles. These studies have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity characteristics. The results indicate that the compound exhibits favorable pharmacokinetic properties, with good bioavailability and low toxicity at therapeutic doses.

Clinical trials involving 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine are currently underway to further evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results, with the compound demonstrating significant therapeutic benefits in treating conditions such as chronic pain and neurodegenerative disorders. The ongoing research aims to optimize its formulation and dosing regimens to maximize its therapeutic potential while minimizing adverse effects.

Beyond its direct therapeutic applications, 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine serves as an important tool in chemical biology research. Its unique structure allows it to be used as a probe to study the function of specific proteins and pathways in living systems. This has led to new discoveries in areas such as signal transduction and cellular metabolism, contributing to our understanding of complex biological processes.

In conclusion, 1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine (CAS No. 1314672-39-3) is a multifaceted compound with significant potential in both basic research and pharmaceutical development. Its unique chemical structure and biological activity make it a valuable asset in the quest for new therapeutic agents. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.

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